

In-Depth Technical Guide: PDB ID 7Y1G - The Complex of PRKACA and DS01080522

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Compound of Interest

Compound Name: DS01080522

Cat. No.: B15142608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry 7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor **DS01080522**. This document outlines the key structural and functional data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for research and development in oncology and kinase inhibitor design.

Core Data Summary

The following tables summarize the key quantitative data associated with the PDB ID 7Y1G and the inhibitor **DS01080522**.

Table 1: PDB Entry 7Y1G Structural and Experimental Data

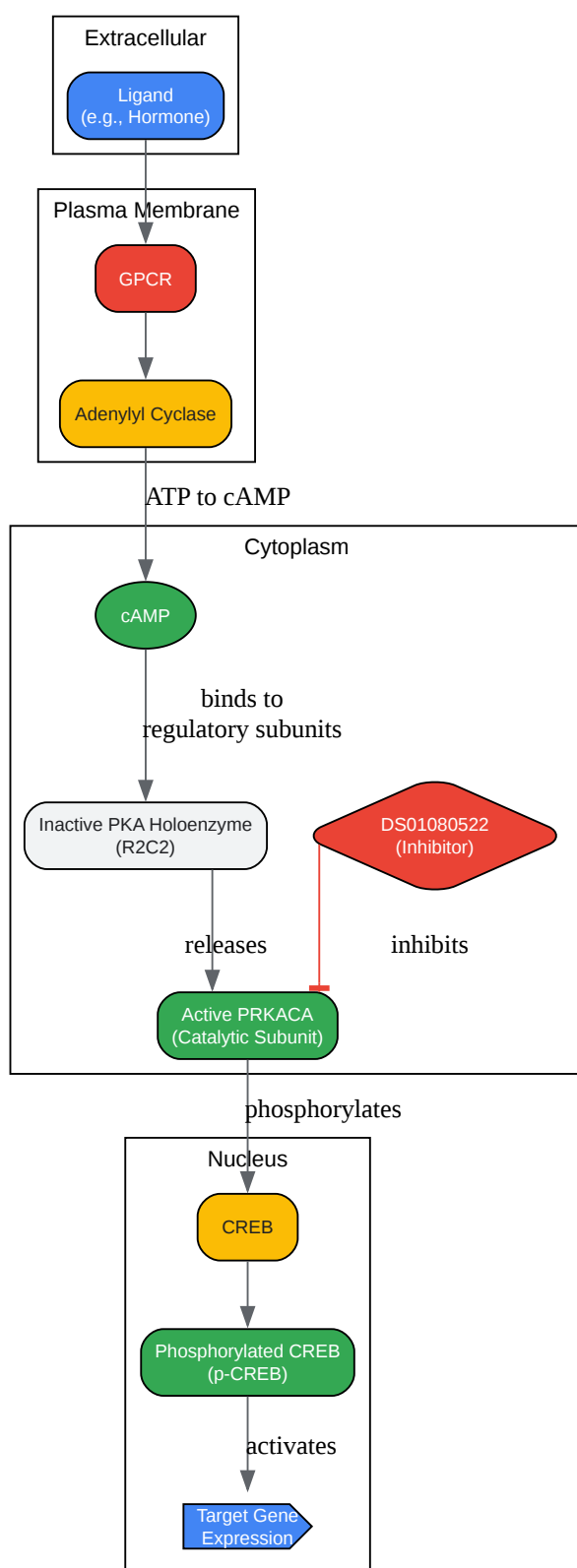
Parameter	Value	Reference
PDB ID	7Y1G	[1]
Classification	TRANSFERASE	[1]
Organism	Homo sapiens	[1]
Expression System	Escherichia coli BL21(DE3)	[1]
Method	X-RAY DIFFRACTION	[1]
Resolution	2.30 Å	[1]
R-Value Free	0.237	[1]
R-Value Work	0.185	[1]
Deposited	2022-06-08	[1]
Released	2022-09-28	[1]

Table 2: Inhibitor DS01080522 Activity

Parameter	Value (IC50)	Reference
PRKACA Kinase Activity	0.8 nM	[2]
CREB Phosphorylation	66 nM	[2]

Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein), modulating gene expression and other cellular responses. The inhibitor **DS01080522** directly targets the catalytic subunit PRKACA, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.



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Figure 1: PRKACA Signaling Pathway and Inhibition by **DS01080522**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model".

Protein Expression and Purification for Crystallography

Objective: To produce and purify recombinant human PRKACA for structural studies.

Methodology:

- **Gene Synthesis and Cloning:** The gene encoding human PRKACA (amino acids 1-351) was synthesized and cloned into an E. coli expression vector. The construct included a C-terminal histidine tag to facilitate purification.[3][4][5][6]
- **Expression:** The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression was then induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.
- **Cell Lysis and Lysate Clarification:** Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCl, 1mM DTT, 1mM EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure homogenization, and the lysate was clarified by centrifugation to remove cell debris.
- **Affinity Chromatography:** The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer containing a higher concentration of imidazole.
- **Further Purification:** The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein was assessed by SDS-PAGE to be >90%.[3]

X-ray Crystallography

Objective: To determine the three-dimensional structure of PRKACA in complex with **DS01080522**.

Methodology:

- **Complex Formation:** Purified PRKACA was incubated with a molar excess of **DS01080522** to ensure the formation of the protein-inhibitor complex.
- **Crystallization:** The PRKACA-**DS01080522** complex was crystallized using the vapor diffusion method. The specific crystallization conditions, including the precipitant, buffer, and temperature, were optimized to obtain diffraction-quality crystals.
- **Data Collection:** Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
- **Structure Determination and Refinement:** The structure was solved by molecular replacement using a previously determined structure of PRKACA as a search model. The model was then refined against the collected diffraction data to a final resolution of 2.30 Å.^[1]

PRKACA Kinase Inhibition Assay

Objective: To determine the inhibitory potency of **DS01080522** on PRKACA kinase activity.

Methodology:

- **Assay Principle:** The ADP-Glo™ Kinase Assay was used to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.^{[7][8][9][10][11]}
- **Reaction Setup:** The kinase reaction was performed in a multi-well plate. Each well contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate), ATP, and varying concentrations of the inhibitor **DS01080522** in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).^[9]
- **Reaction and Termination:** The reaction was initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction was then terminated by the addition of the ADP-Glo™ Reagent, which also depletes the remaining ATP.^[8]

- **ADP Detection:** After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase Detection Reagent was added. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal. [\[8\]](#)
- **Data Analysis:** The luminescence was measured using a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, was calculated from the dose-response curve.

CREB Phosphorylation Assay

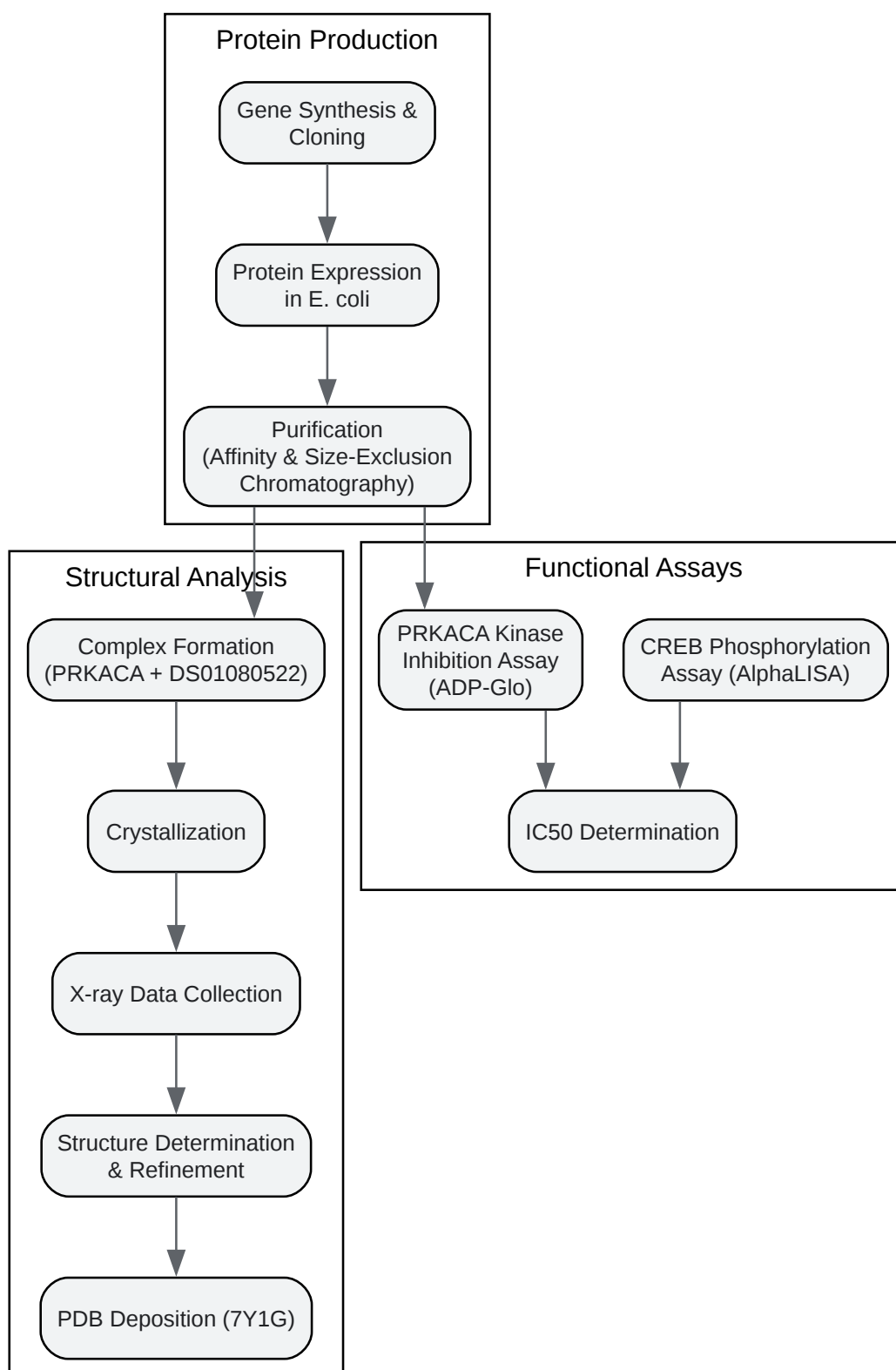
Objective: To assess the effect of **DS01080522** on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.

Methodology:

- **Assay Principle:** The AlphaLISA® SureFire® Ultra™ p-CREB (Ser133) assay was used to quantify the level of phosphorylated CREB at serine 133 in cell lysates. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Cell Culture and Treatment:** A suitable cell line was cultured and seeded in multi-well plates. The cells were then treated with various concentrations of **DS01080522** for a specific duration.
- **Cell Lysis:** After treatment, the cell culture medium was removed, and the cells were lysed using the provided lysis buffer to release the cellular proteins.
- **Immunoassay:** The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor beads and Biotinylated Antibody were added and incubated to allow for the formation of a sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads in close proximity.
- **Signal Detection and Analysis:** Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of phosphorylated CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the dose-response curve.

Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from protein production to structural and functional analysis of the PRKACA-**DS01080522** complex.



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Figure 2: Experimental workflow for 7Y1G complex analysis.

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